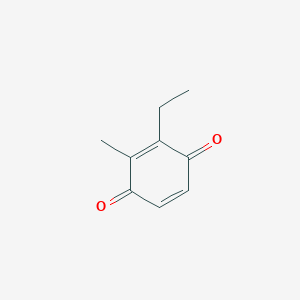

2-Ethyl-3-methyl-1,4-benzoquinone

描述

Structure

2D Structure

3D Structure

属性

分子式 |

C9H10O2 |

|---|---|

分子量 |

150.17 g/mol |

IUPAC 名称 |

2-ethyl-3-methylcyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C9H10O2/c1-3-7-6(2)8(10)4-5-9(7)11/h4-5H,3H2,1-2H3 |

InChI 键 |

CMBANAGVBLPIPT-UHFFFAOYSA-N |

规范 SMILES |

CCC1=C(C(=O)C=CC1=O)C |

同义词 |

2-ethyl-3-methyl-1,4-benzoquinone |

产品来源 |

United States |

Synthetic Methodologies and Biosynthetic Pathways of 2 Ethyl 3 Methyl 1,4 Benzoquinone

General Synthetic Strategies for Substituted 1,4-Benzoquinones

The synthesis of substituted 1,4-benzoquinones, including derivatives like 2-Ethyl-3-methyl-1,4-benzoquinone, is a well-established area of organic chemistry. These methods typically involve the oxidation of corresponding substituted phenols or hydroquinones, or the construction of the quinone ring through various coupling and cyclization strategies.

Established Chemical Synthesis Approaches

The foundational methods for synthesizing 1,4-benzoquinones primarily rely on the oxidation of aromatic precursors. Phenols and hydroquinones are the most common starting materials. scielo.brresearchgate.net A variety of oxidizing agents have been historically employed. The Teuber reaction, for instance, utilizes Fremy's salt, (KSO₃)₂NO, for the oxidation of phenols. jetir.org Other classical oxidants include nitric acid, chromium trioxide, and manganese dioxide. jetir.orgmdma.chgoogle.com For example, 2-methyl-1,4-benzoquinone can be produced by the oxidation of o-toluidine (B26562) with manganese dioxide in a dilute sulfuric acid medium. google.com

The oxidation of hydroquinones to their corresponding benzoquinones is also a facile and widely used method. mdma.ch Reagents such as sodium chlorate (B79027) in the presence of a vanadium pentoxide catalyst, or cerium(IV) ammonium (B1175870) nitrate (B79036) on a silica (B1680970) gel support have proven effective for this transformation. mdma.ch

Beyond simple oxidation, more complex substituted benzoquinones can be assembled using cross-coupling reactions. The Suzuki-Miyura cross-coupling reaction, for instance, allows for the introduction of aryl or other organic fragments onto a pre-existing halogenated benzoquinone scaffold. scielo.br This palladium-catalyzed reaction provides a modular approach to highly substituted quinones. scielo.br Similarly, the Meerwein reaction, involving the arylation of a quinone with a diazonium salt, offers another route to functionalized benzoquinones, which can then undergo further cyclization to produce more complex heterocyclic systems. beilstein-journals.org

The following table summarizes some established methods for the synthesis of substituted 1,4-benzoquinones.

| Method | Precursor | Reagents/Catalysts | Key Features |

| Oxidation | Phenols | Fremy's salt, Nitric acid, MnO₂, CrO₃ | Direct conversion of phenols to quinones. jetir.orgmdma.chgoogle.com |

| Oxidation | Hydroquinones | NaClO₃/V₂O₅, (NH₄)₂Ce(NO₃)₆/SiO₂ | Facile oxidation of the corresponding hydroquinone (B1673460). mdma.ch |

| Suzuki-Miyura Coupling | Halogenated Benzoquinones | Phenyl boronic acid, Pd(PPh₃)₄, K₂CO₃ | Modular synthesis of aryl-substituted benzoquinones. scielo.br |

| Meerwein Reaction | 1,4-Benzoquinone (B44022) | Heterocyclic diazonium salt | Arylation of the quinone ring. beilstein-journals.org |

| Nucleophilic Addition | 1,4-Benzoquinone | Amines, Thiols | Addition of nucleophiles to the quinone ring, often leading to di-substituted products. dergipark.org.trnih.gov |

Advancements in Non-Traditional and Green Chemistry Methodologies for Benzoquinone Construction

In recent years, a significant shift towards more environmentally benign and sustainable synthetic methods has been observed. researchgate.net These "green chemistry" approaches aim to reduce waste, avoid hazardous reagents, and utilize renewable resources and energy sources.

One notable advancement is the use of hydrogen peroxide as a clean oxidizing agent, often in the presence of a catalyst like a Bronsted acid. jetir.org This method avoids the use of heavy metal oxidants. Another green approach is the solar chemical synthesis of quinones through the photo-oxygenation of phenols, which utilizes sunlight as a sustainable energy source. jetir.orgresearchgate.net

Non-traditional reaction conditions have also been explored to improve the synthesis of substituted 1,4-benzoquinones. These include solvent-free grinding and solid-phase microwave irradiation, which can accelerate reaction times and reduce the need for volatile organic solvents. scielo.br Electrosynthesis, involving the anodic oxidation of phenols, presents another alternative route that can be considered a greener method. jetir.org

Elucidation of Biosynthetic Pathways for Alkylated Benzoquinones

In nature, alkylated benzoquinones are frequently found as defensive secretions in arthropods. nih.gov The biosynthesis of these compounds involves fascinating enzymatic pathways that convert common metabolites into potent chemical deterrents.

Polyketide Pathway Investigations in Arthropod Systems

The biosynthesis of many alkylated benzoquinones in insects is thought to proceed through a polyketide pathway. nih.gov This pathway involves the sequential condensation of small carboxylic acid units, typically acetate (B1210297) and propionate, by large multifunctional enzymes known as polyketide synthases. In some tenebrionid beetles, it has been reported that alkylated benzoquinones are formed by the condensation of acetate units. nih.gov This is a hallmark of polyketide biosynthesis. While not arthropods, defensive polyketides are also produced by other invertebrates, such as gastropods, through similar acetate/propionate pathways, highlighting a conserved strategy for chemical defense. nih.gov

Enzymatic Derivation Mechanisms and Precursor Incorporation

Detailed studies on specific organisms have provided insight into the enzymatic steps and precursor molecules involved in benzoquinone biosynthesis. A classic example is the bombardier beetle (Brachinus species), which produces a hot, noxious spray containing 1,4-benzoquinone and 2-methyl-1,4-benzoquinone (toluquinone). nih.govresearchgate.net

Research has shown that these two quinones arise from two independent biosynthetic pathways. nih.gov By administering stable-isotope-labeled precursors, it was demonstrated that 1,4-hydroquinone is the direct precursor to 1,4-benzoquinone. nih.gov In contrast, 2-methyl-1,4-benzoquinone is synthesized from m-cresol, which is first hydroxylated to form 2-methyl-1,4-hydroquinone and then oxidized to the final toluquinone product in the beetle's reaction chamber. nih.govresearchgate.net This demonstrates a clear mechanism of specific precursor incorporation and subsequent enzymatic oxidation.

The final enzymatic steps in the formation of active quinones often involve the action of oxidoreductases. In the wood-rotting fungus Phanerochaete chrysosporium, a 1,4-benzoquinone reductase has been identified that catalyzes the reduction of quinones to hydroquinones. nih.gov In insects, the biosynthesis of p-benzoquinone has been linked to arylsulfatases, which are thought to play a crucial role in the metabolic pathway leading to the final quinone product. nih.gov In some cases, the quinone precursors are stored as stable glycosides and are only converted to the active quinone by enzymatic hydrolysis when needed for defense. nih.gov

The following table lists the chemical compounds mentioned in this article.

Chemical Reactivity and Mechanistic Studies of 2 Ethyl 3 Methyl 1,4 Benzoquinone

Redox Chemistry and Electron Transfer Capabilities of 2-Ethyl-3-methyl-1,4-benzoquinone and Related Analogues

The redox behavior of quinones is central to their chemical and biological activities. These compounds can undergo reduction to hydroquinones and can be re-oxidized, participating in electron transfer processes. wikipedia.org The specific redox properties of a quinone are significantly influenced by the nature and position of substituents on the quinone ring.

Alkyl-substituted benzoquinones, such as this compound, are generally less potent oxidizing agents compared to their unsubstituted or electron-withdrawing group-substituted counterparts. The presence of electron-donating alkyl groups decreases the redox potential of the quinone. acs.orgnih.gov For instance, a study comparing various benzoquinone derivatives found that the reactivity decreased significantly when electron-donating groups like methyl and tert-butyl were added to the ring. nih.gov This is attributed to the electron-donating nature of the alkyl groups, which increases the electron density on the quinone ring, making it less favorable to accept electrons.

The redox chemistry often involves the formation of semiquinone radical intermediates. researchgate.netresearchgate.net Electron paramagnetic resonance (EPR) studies have been employed to investigate the formation of these radicals. For instance, in the presence of a reducing agent, benzoquinones can form semiquinone radicals. acs.org The stability and reactivity of these radicals are also influenced by the substituents.

The redox potential of a quinone is a key determinant of its ability to participate in electron transfer reactions. A computational study of 134 different quinones revealed an approximately linear correlation between their 1 e− reduction potentials, pKa values, and 2 e−/2 H+ reduction potentials with the Hammett constant of the substituents. nih.gov However, deviations from this linear relationship can occur due to factors like intramolecular hydrogen bonding, halogen substituents, charged substituents, and steric hindrance. nih.gov

The environment, particularly the pH, also plays a crucial role in the redox chemistry of quinones. nih.govacs.org In acidic conditions, the reduction of quinones typically involves the uptake of protons, while in alkaline conditions, different protonation states of the hydroquinone (B1673460) product can exist. wikipedia.org The pH can modulate the position of the quinone in certain biological systems, affecting its electron transfer capabilities. nih.gov

Nucleophilic Addition Reactions of Substituted Benzoquinones

Substituted benzoquinones are susceptible to nucleophilic addition reactions, a key aspect of their chemical reactivity. The presence of electron-withdrawing or electron-donating groups on the quinone ring, as well as the nature of the nucleophile, dictates the reaction pathway and the structure of the resulting adducts.

Reactivity with Thiol-Containing Nucleophiles: Michael Addition and Vinylic Substitution Pathways

The reaction of benzoquinones with thiol-containing nucleophiles, such as cysteine and glutathione (B108866), is of significant biological and toxicological interest. nih.gov These reactions can proceed through two primary mechanisms: Michael addition and vinylic substitution. nih.govacs.org

Michael Addition: This is a common pathway for benzoquinones substituted with electron-donating groups. nih.gov In this reaction, the thiol adds to one of the activated double bonds of the quinone ring. For example, the reaction of methyl-substituted benzoquinones with nitrobenzenethiol (NBT), a model thiol, primarily results in adducts formed via Michael addition. nih.govacs.org The position of the addition is influenced by the steric and electronic effects of the substituents.

Vinylic Substitution: In contrast, for benzoquinones bearing electron-withdrawing groups, such as chlorine, a direct nucleophilic vinylic substitution pathway can occur. nih.gov In this mechanism, the nucleophilic thiol attacks a carbon atom bearing a leaving group (like a halogen), leading to its substitution. This pathway is less common for alkyl-substituted benzoquinones like this compound.

The reactivity of benzoquinones towards thiols is significantly affected by the substituents. Electron-donating groups, like the ethyl and methyl groups in this compound, decrease the reactivity of the quinone towards thiols compared to unsubstituted benzoquinone. acs.orgnih.gov Conversely, electron-withdrawing groups enhance reactivity. acs.orgnih.gov

Reactions with Amine-Containing Substrates: pH-Dependence and Adduct Formation

The reaction of substituted benzoquinones with amine-containing substrates is another important class of nucleophilic addition reactions. These reactions are often pH-dependent and can lead to the formation of various adducts. nih.govnih.gov

The pH of the reaction medium can influence the reactivity of both the quinone and the amine. nih.gov For instance, the formation of semiquinone radicals during the reaction of methylamine (B109427) dehydrogenase with its quinone cofactor was found to be pH-dependent. nih.gov In the context of adduct formation, the pH can affect the protonation state of the amine nucleophile and the quinone, thereby influencing the reaction rate and the nature of the products.

The structure of the resulting adducts depends on the specific quinone and amine involved. Studies on the reaction of o-quinones with amines have shown that the position of amine substitution can be identified using techniques like NMR. For example, adducts formed from the interaction of 4-methyl-o-benzoquinone with amines were identified as having the amine group attached at the C6 position. mdpi.com In some cases, the initial adducts can undergo further reactions, leading to more complex products.

Regioselectivity and Substituent Effects in Quinone Reactions

The regioselectivity of nucleophilic addition to substituted benzoquinones is a critical aspect of their reactivity, determining the specific isomer of the product formed. This selectivity is governed by a combination of steric and electronic effects of the substituents on the quinone ring. nih.govresearchgate.net

In general, for 1,4-benzoquinones with an electron-donating substituent, the most reactive position for nucleophilic attack is typically position 5. researchgate.net However, the interplay of steric hindrance from bulky substituents and the electronic influence can lead to addition at other positions. For instance, in the reaction of avarone, a monoalkyl-1,4-benzoquinone, with various nucleophiles, the regioselectivity was influenced by the electrophilicity of different positions on the quinone ring, which could be modulated by the reaction medium (e.g., acidic conditions). researchgate.net

A study on the alkylation of substituted quinones with diethylcadmium (B3343991) demonstrated that the regiochemistry of the addition shifted from quinol formation to conjugate addition depending on the steric and electronic effects of the substituents. nih.gov Similarly, the reaction of substituted phenanthridine-7,10-quinones with amines showed that the regiochemistry of the amination was controlled by the inductive and steric effects of remote substituents on the quinone ring. researchgate.net

The nature of the nucleophile also plays a role in determining the regioselectivity. For example, the reaction of o-quinones with thiols often leads to an "anomalous" regiochemistry, with the formation of C-5-linked adducts, in contrast to the C-6 adducts typically formed with other nucleophiles. unibo.it

Stability and Degradation Pathways of Alkylated Benzoquinones

The stability of benzoquinones is a crucial factor in their handling, storage, and application. Alkylated benzoquinones, such as this compound, exhibit different stability profiles compared to their unsubstituted counterparts, particularly concerning auto-oxidation and polymerization.

Role of Alkyl Substituents in Preventing Auto-oxidation and Polymerization

Alkyl groups on the benzoquinone ring generally enhance the stability of the molecule. These groups can sterically hinder the approach of other molecules, thereby slowing down reactions that lead to degradation, such as polymerization. omicsonline.org

Auto-oxidation: This process involves the reaction of a compound with oxygen in the air, often leading to degradation. wikipedia.org While many organic compounds are susceptible to auto-oxidation, the presence of alkyl groups can influence the rate of this process. In some contexts, alkyl groups can shield a molecule from enzymatic degradation, thereby increasing its metabolic stability. omicsonline.org

Polymerization: Benzoquinones can undergo polymerization, especially under certain conditions. However, attempts to synthesize simple polyquinone structures through chemical homopolymerization can be complicated due to the high reactivity of the benzoquinone monomer. acs.org The presence of alkyl substituents can influence the tendency of the quinone to polymerize. For example, studies on the polymerization of thiophene (B33073) with benzoquinone have shown that the reaction conditions significantly affect the structure of the resulting polymer. rsc.orgrsc.org In some cases, tethering benzoquinone units into insoluble polymer structures is a strategy to mitigate issues like dissolution in certain applications. acs.org

The degradation of alkylated benzoquinones can also occur through other pathways, such as hydrolysis, particularly in aqueous solutions. For instance, a study on 2,5-bis(1-aziridinyl)-3,6-dimethyl-1,4-benzoquinone showed that the degradation follows pseudo-first-order kinetics and is subject to specific acid-base catalysis. jst.go.jp The alkyl groups at the 3 and 6 positions were found to influence the rate of hydrolysis of the aziridine (B145994) rings. jst.go.jp

Environmental and Biochemical Degradation Processes

The environmental fate of this compound is primarily dictated by microbial and enzymatic degradation processes. While specific studies on this particular substituted benzoquinone are limited, a comprehensive understanding can be extrapolated from research on the biodegradation of structurally similar compounds, such as 1,4-benzoquinone (B44022) and other alkylated benzoquinones. These processes are crucial in determining the persistence and potential ecological impact of such compounds in various environmental matrices.

Microorganisms, particularly bacteria and fungi, have evolved diverse metabolic pathways to utilize aromatic compounds as carbon and energy sources. The degradation of this compound is likely initiated by a reductive step, converting the quinone to its corresponding hydroquinone, 2-Ethyl-3-methyl-1,4-hydroquinone. This initial reduction is a common and critical step in the breakdown of quinonoid structures.

Several microbial species have been identified for their ability to degrade 1,4-benzoquinone. For instance, Pseudomonas putida has been shown to effectively biodegrade 1,4-benzoquinone. nih.gov The degradation kinetics of 1,4-benzoquinone by Pseudomonas putida have been studied in batch experiments, providing insights into the efficiency of this process under different conditions. nih.gov Similarly, the white-rot fungus Phanerochaete chrysosporium possesses enzymes capable of reducing benzoquinones. nih.gov This fungus produces an intracellular, soluble 1,4-benzoquinone reductase that catalyzes the two-electron reduction of various quinones. nih.gov

Following the initial reduction to the hydroquinone, the aromatic ring is susceptible to cleavage by dioxygenase enzymes. This enzymatic ring fission is a key step in the aerobic degradation of many aromatic compounds, leading to the formation of aliphatic intermediates that can then enter central metabolic pathways, such as the tricarboxylic acid (TCA) cycle. The ethyl and methyl substituents on the benzoquinone ring would also undergo degradation, likely through oxidative pathways that convert them into carboxylic acids, which are then further metabolized. nih.gov

The degradation of benzoquinones can also proceed through the formation of adducts. For example, benzoquinones can spontaneously react with glutathione (GSH) to form GS-hydroquinone adducts. researchgate.net These adducts can then be reduced to the corresponding hydroquinones by S-glutathionyl-hydroquinone reductases, enzymes found in both yeast and bacteria. researchgate.net This pathway serves to channel GS-hydroquinones back to hydroquinones, which can then be further metabolized. researchgate.net

The degradation of this compound can be influenced by various environmental factors, including pH, temperature, and the presence of other organic compounds. The efficiency of microbial degradation is also dependent on the specific microbial strains present and their enzymatic capabilities.

Below are interactive data tables summarizing key findings from research on the degradation of related benzoquinones, which can provide a basis for understanding the potential degradation of this compound.

Table 1: Kinetic Parameters for 1,4-Benzoquinone Degradation by Pseudomonas putida

| Parameter | Value | Reference |

| Maximum Specific Growth Rate (μmax) | 0.94 h⁻¹ | nih.gov |

| Maximum Biodegradation Rate | 6.71 mg of 1,4-benzoquinone L⁻¹ h⁻¹ | nih.gov |

| Maximum Biodegradation Rate in Continuous Bioreactor | 246 mg L⁻¹ h⁻¹ | nih.gov |

Table 2: Properties of 1,4-Benzoquinone Reductase from Phanerochaete chrysosporium

| Property | Value | Reference |

| Native Molecular Mass | 44 kDa | nih.gov |

| Subunit Molecular Mass | ~22 kDa | nih.gov |

| pH Optimum | 5.0 - 6.5 | nih.gov |

| Temperature Optimum | 30°C | nih.gov |

| Apparent Kₘ for 2-methoxy-1,4-benzoquinone | 2.4 μM | nih.gov |

| Apparent kcat | 4.4 x 10⁵ s⁻¹ | nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Ethyl 3 Methyl 1,4 Benzoquinone

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications for Structural Confirmation

NMR spectroscopy stands as a cornerstone for the elucidation of molecular structures, providing detailed information about the chemical environment of individual atoms.

Comprehensive ¹H-NMR and ¹³C-NMR Spectral Assignments

The ¹H-NMR spectrum of 2-Ethyl-3-methyl-1,4-benzoquinone provides distinct signals corresponding to the different types of protons in the molecule. The ethyl group protons typically appear as a quartet for the methylene (B1212753) (-CH2-) group and a triplet for the methyl (-CH3) group, due to spin-spin coupling. The methyl group attached to the quinone ring and the vinyl proton also exhibit characteristic chemical shifts.

Similarly, the ¹³C-NMR spectrum reveals the carbon framework of the molecule. Key resonances include those for the two carbonyl carbons (C=O) of the quinone ring, the sp²-hybridized carbons of the ring, and the sp³-hybridized carbons of the ethyl and methyl substituents. The specific chemical shifts are influenced by the electron-withdrawing nature of the carbonyl groups and the substitution pattern on the ring.

Table 1: ¹H-NMR and ¹³C-NMR Data for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Vinyl H | ~6.5-6.7 (quartet) | ~133-134 |

| -CH₃ (ring) | ~2.0 (doublet) | ~12-13 |

| -CH₂- (ethyl) | ~2.5 (quartet) | ~22-23 |

| -CH₃ (ethyl) | ~1.1 (triplet) | ~11-12 |

| C1/C4 (C=O) | - | ~187-188 |

| C2/C3 | - | ~145-146 |

Note: Exact chemical shifts can vary depending on the solvent and the specific instrument used.

Utilization of 2D NMR Techniques (gCOSY, HSQC, HMBC) in Elucidating Complex Quinone Structures

To unambiguously assign the ¹H and ¹³C signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are invaluable. science.gov

gCOSY (gradient Correlation Spectroscopy): This experiment reveals proton-proton couplings. sdsu.edu For this compound, a cross-peak would be observed between the methylene protons of the ethyl group and the methyl protons of the same group, confirming their adjacency. Similarly, coupling between the vinyl proton and the ring methyl protons can be identified. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. sdsu.edu It allows for the direct assignment of each proton signal to its corresponding carbon signal. For instance, the proton signal of the ring-bound methyl group will show a correlation to the corresponding methyl carbon signal. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This is particularly useful for identifying the placement of substituents on the quinone ring and for assigning quaternary carbons (those without attached protons), such as the carbonyl carbons and the carbons bearing the ethyl and methyl groups. youtube.com For example, the protons of the ring methyl group would show correlations to the C2, C3, and C4 carbons, confirming its position.

Mass Spectrometry Techniques for Molecular and Fragment Analysis

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a compound, further aiding in its structural elucidation.

High-Resolution Mass Spectrometry (HRESIMS) for Precise Molecular Formula Determination

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a powerful technique for determining the precise molecular formula of a compound. By measuring the mass-to-charge ratio (m/z) with very high accuracy, it is possible to distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₉H₁₀O₂), HRESIMS would provide a highly accurate mass measurement that corresponds to its calculated exact mass, confirming its elemental composition.

Analysis of Electron Ionization (EI-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) Fragmentation Patterns for Structural Isomerism

Electron Ionization Mass Spectrometry (EI-MS), often coupled with Gas Chromatography (GC-MS), provides a characteristic fragmentation pattern for a molecule. researchgate.net This "fingerprint" is useful for identifying the compound and distinguishing it from its isomers. brjac.com.br The fragmentation of this compound under EI conditions would likely involve characteristic losses of small molecules or radicals. libretexts.orglibretexts.org

Common fragmentation pathways for quinones can include the loss of CO (28 Da) and the cleavage of alkyl side chains. libretexts.org For this compound, one would expect to see fragments corresponding to the loss of a methyl radical (•CH₃, 15 Da) and an ethyl radical (•C₂H₅, 29 Da). The relative abundance of these fragments can help to confirm the positions of the substituents on the quinone ring. youtube.com For instance, the fragmentation of related compounds like methyl-1,4-benzoquinone shows characteristic fragmentation patterns that can be used for comparison. researchgate.net

Table 2: Expected EI-MS Fragmentation for this compound

| m/z Value | Possible Fragment | Description |

|---|---|---|

| 150 | [M]⁺ | Molecular Ion |

| 135 | [M - CH₃]⁺ | Loss of a methyl radical |

| 122 | [M - CO]⁺ | Loss of carbon monoxide |

| 121 | [M - C₂H₅]⁺ | Loss of an ethyl radical |

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by strong absorption bands characteristic of the carbonyl groups.

The C=O stretching vibrations in conjugated ketones like benzoquinones typically appear in the region of 1650-1680 cm⁻¹. The exact position of these bands can be influenced by the substituents on the ring. Additionally, C=C stretching vibrations of the quinone ring would be observed around 1600 cm⁻¹. The C-H stretching vibrations of the alkyl groups and the vinyl proton would appear in the region of 2850-3100 cm⁻¹. The presence of these characteristic absorption bands provides strong evidence for the benzoquinone structure. researchgate.netchemicalbook.com

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| C=O (quinone) | Stretching | 1650 - 1680 (strong) |

| C=C (ring) | Stretching | ~1600 |

| C-H (sp²) | Stretching | 3000 - 3100 |

Theoretical and Computational Chemistry Investigations of 2 Ethyl 3 Methyl 1,4 Benzoquinone

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like 2-Ethyl-3-methyl-1,4-benzoquinone to determine their three-dimensional shape and the distribution of electrons.

Detailed DFT studies on substituted benzoquinones reveal how different functional groups influence the geometry of the quinone ring. For this compound, calculations would typically start with a geometry optimization to find the most stable arrangement of atoms, corresponding to the minimum energy state. These calculations provide precise bond lengths, bond angles, and dihedral angles. The ethyl and methyl groups, being electron-donating, affect the planarity of the ring and the conformation of the side chains.

The electronic structure is also a key output of DFT calculations. This includes the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. For quinone derivatives, the LUMO energy is particularly important as it relates to their ability to accept electrons. researchgate.net A lower LUMO energy suggests a better electron acceptor. researchgate.net These computational studies are foundational for understanding the molecule's behavior in various chemical environments.

| Calculated Parameter | Example Value | Significance |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -2.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. researchgate.net |

| HOMO-LUMO Gap | 4.0 eV | Indicator of chemical stability and reactivity. |

| Dipole Moment | 2.1 Debye | Measure of the overall polarity of the molecule. |

Prediction of Redox Potentials and Electron Affinity through Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting the redox properties of quinones. The primary function of benzoquinones in biological and chemical systems is often related to their ability to undergo reversible reduction-oxidation (redox) reactions.

The electron affinity (EA), which is the energy released when an electron is added to a neutral molecule, can be calculated using quantum methods. This property is directly related to the reduction potential. A higher electron affinity corresponds to a greater ease of reduction. The LUMO energy calculated via DFT is often used as a descriptor for electron affinity; molecules with low LUMO energies are generally better electron acceptors. researchgate.net

By calculating the energies of the quinone, its corresponding semiquinone radical anion, and the hydroquinone (B1673460) dianion, computational chemists can predict the two one-electron reduction potentials. These theoretical predictions are valuable for understanding the electrochemical behavior of this compound and for designing molecules with specific redox characteristics for applications in areas like battery technology or as antioxidants.

Reaction Mechanism Modeling and Transition State Analysis for Nucleophilic Additions

The reactivity of 1,4-benzoquinones is dominated by nucleophilic (Michael) addition. The ethyl and methyl substituents on the this compound ring influence the regioselectivity of these additions. It is generally accepted that in 1,4-benzoquinones with electron-donating substituents, the most reactive position for nucleophilic attack is the unsubstituted carbon at position 5. researchgate.net

Computational modeling can elucidate the entire reaction pathway for a nucleophilic addition. This involves identifying the structures of reactants, intermediates, transition states, and products. By calculating the energy of the transition state—the highest point on the reaction energy profile—the activation energy barrier for the reaction can be determined. A lower energy barrier indicates a faster reaction.

For instance, theoretical investigations into the reaction of anilines and phenolates with substituted benzoquinones have used DFT to calculate the free energies of reaction, corroborating experimental observations. acs.org Analysis of the transition states, for example through Natural Bond Order (NBO) analysis, can reveal the specific orbital interactions that stabilize the transition state and dictate the reaction's outcome. acs.org These models can predict whether a reaction will proceed and which isomer will be the major product, providing insights that are difficult to obtain through experimental means alone. The reaction of nucleophiles with substituted quinones can occur via different mechanisms, such as direct nucleophilic vinylic substitution or conjugate addition, depending on the substituent and the nucleophile. nih.govrsc.org

Application of Quantum Chemical Structure-Activity Relationship (QSAR) Descriptors

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. researchgate.net In these studies, the structure of a molecule is represented by a set of numerical values known as descriptors. Quantum chemical calculations are a primary source of these descriptors.

For benzoquinone derivatives, various descriptors calculated using methods like DFT are employed in QSAR models. researchgate.net These can include electronic, steric, and thermodynamic properties.

Table 2: Common Quantum Chemical Descriptors Used in QSAR Studies of Benzoquinones

| Descriptor Type | Example Descriptor | Information Provided |

| Electronic | LUMO Energy | Represents the ability to accept an electron; often correlates with redox activity. researchgate.net |

| Electronic | HOMO Energy | Represents the ability to donate an electron. |

| Electronic | Dipole Moment | Describes the polarity and potential for electrostatic interactions. |

| Steric | Molecular Volume | Relates to the size of the molecule and how it fits into a binding site. |

| Thermodynamic | Heat of Formation | Indicates the stability of the molecule. |

These descriptors are used to build a mathematical model that can predict the activity of new, unsynthesized compounds. For example, a QSAR model for 5-lipoxygenase inhibitors based on benzoquinone derivatives utilized the LUMO energy as a key descriptor, suggesting that the ability to accept electrons is crucial for their biological function. researchgate.net Such models are invaluable in medicinal chemistry for the rational design of more potent and selective drug candidates, helping to prioritize which molecules to synthesize and test. researchgate.net

Biological Roles and Mechanisms of Action of 2 Ethyl 3 Methyl 1,4 Benzoquinone

Role in Interspecies Chemical Defense and Communication

2-Ethyl-3-methyl-1,4-benzoquinone plays a crucial role in the chemical ecology of various arthropods, serving as a potent defensive agent and a means of communication.

Secretions in Arthropods as Defensive Agents Against Predators (e.g., ants, spiders, frogs)

Arthropods have evolved a remarkable array of chemical defenses to deter predators, and this compound is a key component in the defensive secretions of some species. For instance, the neotropical harvestman Goniosoma longipes produces a defensive secretion containing this compound and 2,3-dimethyl-1,4-benzoquinone. nih.govresearchgate.net Laboratory studies have demonstrated the effectiveness of these secretions against a variety of predators.

The defensive secretions of G. longipes have been shown to repel seven different species of ants, two species of large wandering spiders, and one species of frog. nih.govresearchgate.net This broad-spectrum repellency highlights the compound's efficacy as a generalist defense mechanism. Interestingly, the secretion was not effective against an opossum, indicating that the defensive success is predator-dependent. nih.govresearchgate.net Factors such as the predator's attack strategy, size, learning ability, and physiology, as well as the chemical nature and amount of the defensive compounds, all contribute to the outcome of a predatory encounter. nih.gov

Furthermore, the secretion of G. longipes can create a "chemical shield" that prevents the approach of large predatory ants for at least 10 minutes. nih.govresearchgate.net This provides the harvestman with a window of opportunity to escape from both the initial attacker and any subsequently recruited ants. nih.govresearchgate.net The use of benzoquinones for defense is not limited to harvestmen; it is a widespread strategy observed across various arthropod groups, including millipedes and insects, indicating a convergent evolutionary pattern. biorxiv.orgbiorxiv.org The mirid bug Pamillia behrensii, for example, also releases a defensive secretion containing benzoquinones in response to harassment by arthropod predators. biorxiv.orgbiorxiv.org

Table 1: Efficacy of Goniosoma longipes Defensive Secretion Containing this compound Against Various Predators

| Predator Type | Effectiveness of Secretion | Reference |

|---|---|---|

| Ants (seven species) | Repellent | nih.govresearchgate.net |

| Large Wandering Spiders (two species) | Repellent | nih.govresearchgate.net |

| Frogs (one species) | Repellent | nih.govresearchgate.net |

| Opossum | Not Effective | nih.govresearchgate.net |

Antimicrobial Properties in Ecological and Defensive Contexts

Beyond their role as predator deterrents, benzoquinones, including this compound, exhibit significant antimicrobial properties. mdpi.comrsc.orgnih.gov This dual functionality enhances the survival of the producing organism by protecting it not only from predation but also from pathogenic microorganisms. The antimicrobial activity of quinones is well-documented and they are effective against both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov

The defensive secretions of arthropods, rich in these compounds, can therefore serve as a protective barrier against environmental microbes. biorxiv.org This is particularly important for species living in environments where the risk of infection is high. The literature suggests that quinone compounds have high efficacy against a range of microbes, which is a significant advantage in an ecological context where encounters with diverse pathogens are common. mdpi.com For instance, some quinone derivatives have shown the ability to inhibit the growth of multidrug-resistant bacteria. mdpi.com

Biochemical Interactions and Enzymatic Modulation

The biological effects of this compound are rooted in its chemical reactivity, which allows it to interact with and modify biological macromolecules, particularly proteins and enzymes.

Mechanisms of Protein Modification through Covalent Binding with Amino Acid Residues (e.g., cysteine)

A key mechanism of action for benzoquinones is their ability to form covalent bonds with nucleophilic amino acid residues in proteins, with a particular preference for cysteine. nih.govnih.gov This process, known as Michael addition, can lead to significant alterations in protein structure and function. nih.govnih.gov The thiol group of cysteine is a primary target for quinone adduction. nih.govku.dk

Studies have shown that the reaction between quinones and protein thiols is rapid, with rate constants indicating a high degree of reactivity. nih.gov For example, 4-methylbenzoquinone has been shown to react much more rapidly with proteins containing free thiols compared to those without. nih.gov This modification of cysteine residues can lead to the inactivation of enzymes and the disruption of normal cellular processes. nih.gov For instance, the incubation of purified proteins with quinones resulted in a rapid loss of activity for enzymes like glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and creatine (B1669601) kinase (CK), which correlated with the rate of cysteine adduction. nih.gov

The specificity of these interactions can vary depending on the structure of both the quinone and the protein. nih.gov Mass spectrometry has been used to identify specific cysteine residues within proteins that are targeted by benzoquinones. nih.gov

Enzyme-Regulated Activation and Deactivation Pathways (e.g., NAD(P)H dehydrogenase [quinone] 1)

The biological activity of quinones can be modulated by cellular enzymes, most notably NAD(P)H:quinone oxidoreductase 1 (NQO1). nih.govwikipedia.org NQO1 is a flavoprotein that catalyzes the two-electron reduction of quinones to hydroquinones. wikipedia.orggenecards.org This reduction is generally considered a detoxification pathway because it bypasses the formation of highly reactive and potentially damaging semiquinone free radicals that can be generated through one-electron reduction. wikipedia.org

NQO1 is found in the cytosol of various cells and plays a crucial role in protecting cells from oxidative stress. nih.govnih.gov The enzyme has a broad substrate specificity, with a preference for short-chain acceptor quinones. wikipedia.org The detoxification reaction involves the oxidation of NAD(P)H to NAD(P)+ as the quinone is reduced to a hydroquinone (B1673460). wikipedia.org The expression of NQO1 is often upregulated in tissues exposed to xenobiotics, highlighting its importance in cellular defense. nih.gov

Influence on Enzyme-Catalyzed Reactions

The covalent modification of enzymes by this compound and related compounds can have a profound influence on their catalytic activity. As previously mentioned, the adduction of quinones to cysteine residues in enzymes like GAPDH and CK leads to a rapid loss of their function. nih.gov This inhibition of enzymatic activity is a direct consequence of the structural changes induced by the covalent binding of the quinone.

Furthermore, the product of NQO1-catalyzed reduction, the hydroquinone, can also participate in biological reactions. While the reduction is primarily a detoxification step, the resulting hydroquinone can be re-oxidized, potentially leading to a redox cycle that generates reactive oxygen species. However, the two-electron reduction by NQO1 is generally considered to be protective. wikipedia.org The interaction of quinones with enzymes is a complex process that can lead to either inhibition or, in some contexts, activation of specific pathways, depending on the enzyme and the cellular environment.

Involvement in Redox-Mediated Biological Processes

The biological activities of this compound are intrinsically linked to its redox properties. As a quinone, it possesses the fundamental ability to undergo reversible reduction-oxidation reactions, a characteristic that allows it to participate in critical biological processes. Quinones, in general, are electron-deficient compounds that can accept one electron to form a semiquinone radical or two electrons to form a hydroquinone. mdpi.com This capacity for electron transfer is central to their function in cellular bioenergetics and redox signaling.

Contribution to Cellular Electron Transfer Systems and Oxidative Phosphorylation

The structure of this compound is analogous to the quinone head group of Coenzyme Q (ubiquinone), a vital component of the mitochondrial electron transport chain (ETC). researchgate.netnih.gov The ETC is a series of protein complexes embedded in the inner mitochondrial membrane that orchestrates the transfer of electrons from donors like NADH and FADH2 to a final electron acceptor, oxygen. wikipedia.orgnih.gov This electron flow is coupled with the pumping of protons across the membrane, creating a proton-motive force that drives the synthesis of ATP through a process known as oxidative phosphorylation. nih.govwikipedia.org

Ubiquinone functions as a mobile, lipid-soluble carrier, shuttling electrons from Complex I and Complex II to Complex III of the ETC. nih.govkhanacademy.org The efficiency of this electron transfer is highly dependent on the substituents of the benzoquinone ring. nih.gov Research on various ubiquinone analogues has elucidated specific structural requirements for effective interaction with the ETC complexes. For instance, studies on bovine heart mitochondria have shown that methoxy (B1213986) groups at the 2- and 3-positions of the benzoquinone ring are critical for its activity as an electron acceptor from succinate-ubiquinone reductase (Complex II). nih.gov Replacing one or both of these methoxy groups with a methyl group, as seen in the structure of this compound, has been found to completely abolish this electron-acceptor activity. nih.gov

This suggests that while this compound shares a basic benzoquinone core, its specific substitution pattern (ethyl and methyl groups instead of the methoxy groups found in native ubiquinone) prevents it from effectively accepting electrons from Complex I or II. nih.gov However, the structural requirements for the oxidation of the reduced form (quinol) at Complex III are less stringent. nih.gov Studies have shown that various 1,4-benzoquinol derivatives can still show partial activity as electron donors to ubiquinol-cytochrome c reductase (Complex III). nih.gov This implies that if this compound were to be reduced by other cellular mechanisms, it might still be able to interact with and donate electrons to Complex III of the electron transport chain.

Table 1: Comparison of Substituent Effects on Electron Transfer Activity in Ubiquinone Analogues

| Quinone Analogue Structure | Electron Acceptor Activity (from Complex II) | Electron Donor Activity (to Complex III) | Reference |

|---|---|---|---|

| 2,3-dimethoxy-5-methyl-6-decyl-1,4-benzoquinone (Standard) | High | High | nih.gov |

| Analogue with one or both methoxy groups replaced by methyl | Abolished | Partial Activity | nih.gov |

| Analogue with 2-methoxy group replaced by hydrogen | Decreased by 70% | Partial Activity | nih.gov |

| Analogue with 3-methoxy group replaced by hydrogen | Abolished | Partial Activity | nih.gov |

Investigation of Antioxidant Properties in Biological Systems

Antioxidants are substances that can prevent or delay the oxidation of a substrate when present in low concentrations. nih.gov They play a crucial role in protecting biological systems against damage from free radicals and reactive oxygen species (ROS), which are implicated in numerous chronic diseases. nih.gov The redox nature of quinones allows them to potentially act as antioxidants.

The antioxidant capacity of a compound is often evaluated through assays like the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assays. While specific studies on the antioxidant properties of this compound are not extensively detailed in the provided search results, the general behavior of phenolic compounds and quinones suggests a potential for such activity. nih.gov For instance, phytochemical analyses of various plant extracts rich in phenolic compounds, flavonoids, and terpenoids demonstrate strong free radical scavenging capabilities. nih.gov

The mechanism by which a quinone might act as an antioxidant involves its ability to accept an electron, thereby neutralizing a free radical. The resulting semiquinone can be relatively stable, or it can participate in further redox reactions. The specific substituents on the benzoquinone ring significantly influence its reduction potential and, consequently, its effectiveness as an antioxidant. mdpi.com Electron-donating groups generally enhance antioxidant activity, while electron-withdrawing groups diminish it. The ethyl and methyl groups on this compound are weakly electron-donating, which might confer some antioxidant capacity.

常见问题

Q. How can 2-Ethyl-3-methyl-1,4-benzoquinone be synthesized and characterized in the laboratory?

- Methodological Answer : Synthesis typically involves regioselective alkylation of 1,4-benzoquinone precursors. For characterization, nuclear magnetic resonance (NMR) spectroscopy is critical. Specifically, and NMR in CDCl can resolve ethyl and methyl substituents, with chemical shifts for protons and carbons assigned to confirm the structure (e.g., ethyl groups at ~1.2–1.4 ppm for and methyl groups at ~15–25 ppm for ) . Mass spectrometry (MS) and infrared (IR) spectroscopy further validate molecular weight and functional groups.

Q. What analytical techniques are suitable for detecting this compound in environmental samples?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely used due to its sensitivity for trace-level detection. For example, methods optimized for 2,6-dichloro-1,4-benzoquinone (a structural analog) can be adapted by adjusting ionization parameters (e.g., electrospray ionization in negative mode) and optimizing chromatographic separation using C18 columns . Calibration curves with internal standards (e.g., deuterated analogs) improve quantification accuracy.

Q. What spectroscopic methods are essential for structural elucidation of this compound?

- Methodological Answer :

- NMR : Assign and shifts to distinguish ethyl, methyl, and quinone moieties. For example, quinone carbonyl carbons appear at ~180–190 ppm in NMR .

- UV-Vis : The quinone structure absorbs strongly in the 240–280 nm range due to π→π* transitions.

- IR : Stretching vibrations for carbonyl (C=O) at ~1650–1700 cm and alkyl groups (C-H) at ~2800–3000 cm confirm functional groups .

Advanced Research Questions

Q. How does this compound participate in charge-transfer complexes, and how can these interactions be studied?

- Methodological Answer : The quinone’s electron-deficient aromatic ring acts as an acceptor in charge-transfer complexes. Spectrophotometric titration with donors (e.g., amines) in solvents like chloroform or methanol reveals stoichiometry via Job’s plot. Density functional theory (DFT) calculations can model frontier molecular orbitals (HOMO-LUMO gaps) to predict interaction strengths. For example, studies on similar quinones with tetracyanoethylene (TCNE) show bathochromic shifts in UV-Vis spectra upon complexation .

Q. What are the redox properties of this compound, and how can they be investigated electrochemically?

- Methodological Answer : Cyclic voltammetry (CV) in aprotic solvents (e.g., acetonitrile) with a three-electrode system reveals redox potentials. A quinone typically shows two reduction peaks (Q/Q and Q/Q). For this compound, substituents may shift potentials due to inductive effects. Calibration with ferrocene as an internal reference ensures reproducibility. Peak current vs. concentration plots validate linearity (R > 0.99) .

Q. What microbial degradation pathways are implicated in the environmental breakdown of this compound?

- Methodological Answer : Rhodococcus spp. and other aerobic bacteria utilize NAD(P)H-dependent reductases to reduce quinones to hydroquinones, which are further metabolized. Enrichment cultures with this compound as the sole carbon source can identify degraders. Metabolite profiling via LC-MS or NMR tracks intermediates like 1,2,4-trihydroxybenzene derivatives .

Q. How does this compound influence toxicity in aquatic systems, and how is this assessed?

- Methodological Answer : Acute toxicity assays with Daphnia magna or zebrafish embryos evaluate LC values. Chronic exposure studies measure oxidative stress biomarkers (e.g., glutathione peroxidase activity). Hydrolysis under simulated drinking water conditions (pH 7–9, 25°C) identifies stable or reactive byproducts. Advanced oxidation processes (UV/HO) can model degradation kinetics and byproduct formation .

Q. What role does this compound play in chemical defense mechanisms, and how can ecological models validate its function?

- Methodological Answer : In arthropods (e.g., millipedes), benzoquinones deter predators via topical irritation. Predator-prey assays (e.g., exposing ants to secretions) quantify deterrent efficacy. Gas chromatography-mass spectrometry (GC-MS) identifies secretion components, while transcriptomics of secretory glands reveals biosynthetic pathways (e.g., tyrosine-derived quinone synthesis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。